molecular formula C12H14N4O2S B2921302 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea CAS No. 1797020-89-3

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea

Cat. No.: B2921302
CAS No.: 1797020-89-3
M. Wt: 278.33
InChI Key: ZKZZHBVRWMKMAX-UHFFFAOYSA-N
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Description

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea is a heterocyclic compound that features a unique combination of oxolane, pyrazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the oxolane and thiophene groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea derivatives: These compounds have similar structures but may have different functional groups attached.

    Other pyrazole-based compounds: These compounds share the pyrazole ring but differ in other structural elements.

Uniqueness

The uniqueness of this compound lies in its specific combination of oxolane, pyrazole, and thiophene moieties. This combination imparts unique chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c17-12(15-11-2-1-5-19-11)14-9-6-13-16(7-9)10-3-4-18-8-10/h1-2,5-7,10H,3-4,8H2,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZZHBVRWMKMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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